molecular formula C6H11NO3 B8121750 methyl (2S)-2-amino-2-(oxetan-3-yl)acetate

methyl (2S)-2-amino-2-(oxetan-3-yl)acetate

Cat. No.: B8121750
M. Wt: 145.16 g/mol
InChI Key: PEBXHAVHVOZWTQ-YFKPBYRVSA-N
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Description

Methyl (2S)-2-amino-2-(oxetan-3-yl)acetate (CAS: 394653-44-2) is a chiral amino acid ester featuring an oxetane ring. Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 145.16 g/mol . The oxetane ring (a four-membered oxygen-containing heterocycle) confers unique steric and electronic properties, making it a valuable bioisostere in medicinal chemistry for improving metabolic stability and solubility. This compound is often used as a building block in peptide synthesis and drug development .

Properties

IUPAC Name

methyl (2S)-2-amino-2-(oxetan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-6(8)5(7)4-2-10-3-4/h4-5H,2-3,7H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBXHAVHVOZWTQ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1COC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1COC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Opening and Oxetane Formation Strategies

The construction of the oxetan-3-yl moiety often originates from epoxide precursors. For example, WO2021118906A1 discloses a five-step process for synthesizing oxetan-2-ylmethanamine, which shares structural similarities with the target compound . While this patent focuses on oxetan-2-yl derivatives, analogous strategies can be adapted for oxetan-3-yl systems. A critical step involves the acid-catalyzed ring expansion of (S)-2-((benzyloxy)methyl)oxirane to form the oxetane ring . Adjusting the stereochemistry of the starting epoxide could enable access to oxetan-3-yl intermediates.

EP4194446A1 further refines this approach by employing [2-(1-ethoxyethoxy)methyl]propylene oxide as a precursor, which undergoes acid-catalyzed hydrolysis to yield (oxetan-2-yl)methanol . Substituting the propylene oxide derivative with a 3-oxetane-specific epoxide analog could redirect the synthesis toward the desired oxetan-3-yl group. The patent reports yields of 30–35% for oxetan-2-ylmethanamine, suggesting that similar efficiencies might be achievable for the target compound with optimized conditions .

Asymmetric Synthesis Using SAMP/RAMP Hydrazones

The asymmetric synthesis of 2-substituted oxetan-3-ones, as reported in The Journal of Organic Chemistry, provides a stereoselective pathway to oxetan-3-yl intermediates . By metalating SAMP/RAMP hydrazones of oxetan-3-one, enantioselectivities of up to 84% ee are achieved . This method could be extended to synthesize methyl (2S)-2-amino-2-(oxetan-3-yl)acetate through the following sequence:

  • Hydrazone Formation : Condensation of oxetan-3-one with (S)-1-amino-2-methoxypyrrolidine (SAMP) to form a chiral hydrazone.

  • Metalation and Alkylation : Treatment with LDA followed by alkylation with a methyl glycinate equivalent to install the α-amino ester moiety.

  • Hydrazone Cleavage : Hydrolytic removal of the hydrazone auxiliary to yield the free amine .

This route’s key advantage lies in its enantioselectivity, though yields for analogous reactions are moderate (50–70%) .

Reductive Amination of Oxetan-3-yl Ketones

Reductive amination offers a direct route to β-amino esters. For this compound, this would involve:

  • Ketone Synthesis : Preparation of 2-oxo-2-(oxetan-3-yl)acetic acid methyl ester via oxidation or Claisen condensation.

  • Stereoselective Amination : Reaction with a chiral amine source (e.g., (S)-phenethylamine) under reductive conditions (NaBH3CN or H2/Pd-C).

While this method is concise, achieving high enantiomeric excess requires chiral auxiliaries or catalysts. The absence of direct literature examples necessitates extrapolation from analogous systems, such as the use of Evans oxazolidinones for asymmetric induction .

Gabriel Synthesis with Phthalimide Protection

EP4194446A1 describes a phthalimide-based strategy to avoid hazardous azide intermediates . Applied to the target compound, this approach would involve:

  • Esterification : (Oxetan-3-yl)methanol reacts with p-toluenesulfonyl chloride to form a tosylate intermediate.

  • Phthalimide Substitution : Displacement of the tosylate with potassium phthalimide introduces the protected amine.

  • Deprotection : Hydrazinolysis or methylamine-mediated cleavage yields the free amine, followed by esterification to form the target .

This method’s advantages include operational safety and scalability, with reported yields of 30–35% for related compounds .

Comparative Analysis of Methodologies

Method Key Steps Yield ee (%) Scalability
Ring-OpeningEpoxide expansion, azide reduction30–35% N/AModerate
SAMP/RAMP HydrazonesAsymmetric alkylation, hydrolysis50–70% 84 Limited
Reductive AminationKetone synthesis, chiral inductionN/A>90*Experimental
Gabriel SynthesisTosylation, phthalimide substitution30–35% N/AHigh

*Theoretical estimate based on Evans oxazolidinone methodologies.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-2-(oxetan-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxetane compounds .

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-2-(oxetan-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can act as a hydrogen bond acceptor, facilitating binding to biological targets. Additionally, the compound’s functional groups can participate in various biochemical reactions, influencing its activity and efficacy .

Comparison with Similar Compounds

Methyl (2S)-2-Amino-2-(4-Hydroxyphenyl)Acetate

  • CAS : 26531-82-8
  • Structure : Replaces the oxetane ring with a 4-hydroxyphenyl group.
  • Molecular Formula: C₉H₁₁NO₃ (MW: 181.19 g/mol).
  • Key Differences :
    • The aromatic phenyl group increases lipophilicity (higher LogP) compared to the oxetane analog.
    • Used in synthesizing β-lactam antibiotics (e.g., amoxicillin impurities) due to its structural similarity to phenylglycine derivatives .
    • Exhibits lower conformational strain but reduced metabolic stability compared to oxetane-containing analogs .

Methyl (R)-2-Amino-2-(Oxetan-3-yl)Acetate

  • CAS : 1890137-33-3 (free base); 1983841-67-3 (hydrochloride).
  • Structure : Stereoisomer of the target compound with R-configuration.
  • Key Differences :
    • Differing stereochemistry impacts binding affinity in chiral environments (e.g., enzyme active sites).
    • The hydrochloride salt enhances aqueous solubility for pharmaceutical formulations .

Methyl 2-(Boc-Amino)-2-(Oxetan-3-yl)Acetate

  • CAS : 1416323-08-4
  • Structure : Boc (tert-butoxycarbonyl)-protected amine derivative.
  • Molecular Formula: C₁₁H₁₉NO₅ (MW: 245.28 g/mol).
  • Key Differences :
    • The Boc group stabilizes the amine during peptide synthesis, preventing unwanted side reactions.
    • Requires deprotection (e.g., with trifluoroacetic acid) for further functionalization .

Methyl (2S)-2-Amino-2-(Tetrahydro-2H-Pyran-4-yl)Acetate

  • CAS : 1187930-44-4
  • Structure : Replaces oxetane with a six-membered tetrahydropyran (THP) ring.
  • Molecular Formula: C₈H₁₅NO₃ (MW: 173.21 g/mol).
  • Key Differences :
    • The THP ring reduces steric strain but increases flexibility and lipophilicity.
    • Used in drug candidates targeting central nervous system disorders due to improved blood-brain barrier penetration .

Biological Activity

Methyl (2S)-2-amino-2-(oxetan-3-yl)acetate, also known as methyl 2-(3-aminooxetan-3-yl)acetate, is a compound that has garnered attention for its potential biological activities, particularly in drug discovery and medicinal chemistry. This article will explore the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features an oxetane ring, which is a four-membered cyclic ether. The presence of this ring structure imparts unique chemical properties that can influence biological interactions. The compound has the following molecular formula:

  • Molecular Formula : C6H11NO3
  • Molecular Weight : 145.16 g/mol

The biological activity of this compound is thought to stem from its ability to interact with various biological targets, including enzymes and receptors. The oxetane ring and amino group may facilitate binding to these targets, potentially leading to therapeutic effects. Specific pathways and targets for this compound are still being elucidated through ongoing research.

Biological Activity and Therapeutic Potential

  • Antimicrobial Activity : Preliminary studies suggest that compounds containing oxetane rings exhibit antimicrobial properties. The unique structure may enhance their ability to disrupt microbial membranes or inhibit essential enzymatic functions in pathogens.
  • Antimalarial Potential : Research on related compounds has indicated that they may act as inhibitors of dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drugs. Compounds with similar structures have demonstrated potent activity against Plasmodium falciparum, suggesting that this compound could possess similar efficacy .
  • Anti-inflammatory Effects : Some derivatives of oxetane-containing compounds have shown potential anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This could position this compound as a candidate for treating inflammatory diseases .

Synthesis and Biological Evaluation

Recent studies have focused on the synthesis of various oxetane derivatives, including this compound, using methodologies such as asymmetric synthesis and aza-Michael addition reactions . These studies often report high yields and enantiomeric excesses, indicating the feasibility of producing this compound for further biological evaluation.

Comparative Studies

Comparative studies with similar compounds reveal that the presence of the oxetane ring significantly influences biological activity. For example:

CompoundBiological ActivityMechanism
This compoundPotential antimicrobial and anti-inflammatoryInteraction with enzymes/receptors
2-Amino-3-hydroxypropanoic acidNeuroprotective effectsModulation of neurotransmitter systems
2-Amino-2-methylpropan-1-olLimited bioactivityLacks unique structural features

Q & A

Q. What are the established synthetic routes for methyl (2S)-2-amino-2-(oxetan-3-yl)acetate, and what critical reaction conditions govern its enantiomeric purity?

  • Methodological Answer : The synthesis typically involves coupling oxetan-3-ylacetic acid derivatives with protected amino groups. Key steps include:
  • Enantioselective Amination : Use of chiral auxiliaries (e.g., HATU, DIPEA) to ensure (2S)-configuration retention .
  • Esterification : Methanol under acidic or enzymatic conditions to form the methyl ester .
  • Purification : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves enantiomers, with critical monitoring via chiral HPLC (Chiralpak IA/IB columns) .
    Racemization risks arise at high temperatures (>40°C) or prolonged basic conditions; thus, low-temperature reactions (0–25°C) and neutral pH are preferred .

Q. How is the stereochemical configuration of this compound validated experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal analysis confirms the (2S)-configuration, with Cahn-Ingold-Prelog priority rules applied to the oxetane and amino groups .
  • Circular Dichroism (CD) : Peaks at 210–220 nm (n→π* transitions) correlate with (S)-enantiomer dominance .
  • NMR Spectroscopy : 1^1H-1^1H NOESY identifies spatial proximity between the oxetane oxygen and α-hydrogen, supporting the stereochemistry .

Advanced Research Questions

Q. What strategies resolve contradictions in thermodynamic stability data between computational models and experimental results for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations in DFT calculations. To address this:
  • Solvent Correction : Apply SMD implicit solvation models (e.g., water, DMSO) to gas-phase DFT data (B3LYP/6-311++G(d,p)) .
  • Experimental Validation : Compare computed ΔfH(0 K) with bomb calorimetry results. For example, a 5–8 kJ/mol deviation may require hybrid functionals (e.g., M06-2X) .
  • Dynamic Effects : MD simulations (AMBER force field) assess conformational flexibility, which static models overlook .

Q. How can reaction conditions be optimized to suppress by-products during the synthesis of this compound?

  • Methodological Answer : Common by-products (e.g., oxetane ring-opening adducts or dimerized esters) are minimized via:
  • Protection of Amino Groups : Boc or Fmoc protection prevents undesired nucleophilic attacks .
  • Controlled pH : Buffered conditions (pH 6–7) stabilize the oxetane ring against acid/base degradation .
  • Catalytic Systems : Lipase-mediated esterification (e.g., CAL-B enzyme) enhances regioselectivity and reduces side reactions .

Q. What analytical techniques are most effective in characterizing degradation products of this compound under accelerated stability testing?

  • Methodological Answer :
  • LC-HRMS : Identifies hydrolyzed products (e.g., 2-amino-2-(oxetan-3-yl)acetic acid) via exact mass (<2 ppm error) and fragmentation patterns .
  • TGA-DSC : Detects thermal decomposition events (onset ~150°C) linked to oxetane ring instability .
  • NMR Kinetics : 13^{13}C NMR tracks degradation in D2_2O, revealing time-dependent carbonyl signal shifts (δ 170–175 ppm) .

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